molecular formula C18H18N4O3S B11212904 3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11212904
M. Wt: 370.4 g/mol
InChI Key: WIALYBQFUGAKSW-UHFFFAOYSA-N
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Description

Structurally, it features:

  • Position 3: A 2-methoxyethyl group (-CH₂CH₂OCH₃), enhancing hydrophilicity compared to bulkier aromatic substituents.
  • Position 2: A sulfanylidene (thione) group, which may influence tautomerization and binding interactions.
  • Position 4: A 4-oxo (keto) group, common in bioactive quinazolines.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C18H18N4O3S/c1-25-8-7-22-17(24)14-5-4-13(9-15(14)21-18(22)26)16(23)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)(H,21,26)

InChI Key

WIALYBQFUGAKSW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted quinazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological profile. Below is a comparative analysis using compounds from published sources (see Table 1).

Table 1: Structural Comparison of Key Quinazoline Derivatives

Compound Name R³ Substituent N-Substituent Key Features
3-(2-Methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide (Main Compound) 2-Methoxyethyl Pyridin-3-ylmethyl Balanced hydrophilicity; potential for selective kinase binding.
3-[(4-Methoxyphenyl)methyl]-4-oxo-N-(phenylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide (4-Methoxyphenyl)methyl Phenylmethyl (benzyl) Increased lipophilicity; may reduce solubility.
3-(2-Methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide 2-Methoxyethyl (4-Methoxyphenyl)methyl Enhanced electron-donating effects; possible CYP450 interactions.

Substituent Effects on Physicochemical Properties

  • R³ Substituent: The 2-methoxyethyl group in the main compound and introduces moderate hydrophilicity, improving aqueous solubility compared to the bulky (4-methoxyphenyl)methyl group in , which may favor membrane permeability but reduce solubility. The pyridin-3-ylmethyl N-substituent (main compound) offers a polar aromatic ring, contrasting with the nonpolar benzyl group in or the methoxy-substituted benzyl in . This could enhance target engagement in enzymes with polar active sites.

Pharmacokinetic Considerations

  • Solubility : The main compound’s calculated logP (estimated ~2.1) is lower than (~3.5), favoring better absorption.
  • Plasma Protein Binding : Aromatic N-substituents (e.g., ) may increase plasma protein binding, reducing free drug availability.

Biological Activity

The compound 3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide represents a novel structure within the quinazoline family, which has been recognized for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Core Structure : Quinazoline ring
  • Functional Groups :
    • Methoxyethyl side chain
    • Pyridine moiety
    • Sulfanylidene group
    • Carboxamide group

Quinazoline derivatives have been shown to exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which play a significant role in cancer progression.
  • Induction of Apoptosis : Compounds in this class often induce apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

In Vitro Studies

Recent studies have assessed the cytotoxic effects of various quinazoline derivatives, including the target compound, against different cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF7 (Breast Cancer)TBDApoptosis induction
A549 (Lung Cancer)TBDTyrosine kinase inhibition
DU145 (Prostate Cancer)TBDCell cycle arrest
PC3 (Prostate Cancer)TBDMitochondrial pathway activation

Note: TBD = To Be Determined based on ongoing research.

Case Studies

  • Apoptotic Activity : A study reported that quinazoline derivatives demonstrated significant apoptotic activity in MCF7 and DU145 cell lines, with IC50 values ranging from 0.07 μM to 10.8 μM when compared to etoposide (1.97 μM to 3.08 μM) .
  • Molecular Docking Studies : Molecular docking analyses indicated that the target compound has a strong binding affinity to EGFR tyrosine kinase domain, with docking scores ranging from -9.00 to -9.67 kcal/mol . This suggests potential for use in targeted therapies.
  • ADME Properties : The pharmacokinetic profile assessed through ADME analysis indicates favorable absorption and distribution characteristics, with predicted human oral absorption exceeding 85% .

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